molecular formula C18H11Br3ClN3O2 B5521708 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B5521708
M. Wt: 576.5 g/mol
InChI Key: HYNNJRPPWDHJAO-LIMNOBDPSA-N
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Description

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its diverse biological activities, and a tribromophenoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 2-chloro-3-formylquinoline with 2-(2,4,6-tribromophenoxy)acetohydrazide. This reaction is often carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions include the use of hydrazine hydrate as a reagent and an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in oxidative stress pathways, contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical properties and potential biological activities. This compound’s combination of a quinoline moiety with a tribromophenoxy group makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br3ClN3O2/c19-12-6-13(20)17(14(21)7-12)27-9-16(26)25-23-8-11-5-10-3-1-2-4-15(10)24-18(11)22/h1-8H,9H2,(H,25,26)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNJRPPWDHJAO-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br3ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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